2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide
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Overview
Description
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a pyran ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the 4-benzylpiperidine derivative. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.
Pyran Ring Formation: The next step is the formation of the pyran ring. This can be done through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2H-pyran-2-one.
Coupling Reaction: The benzylpiperidine derivative is then coupled with the pyran ring compound using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a neurotransmitter modulator or enzyme inhibitor.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to receptors or enzymes, thereby modulating their activity. The piperidine ring may interact with neurotransmitter receptors, while the pyran ring could be involved in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl moieties.
4-Oxo-4H-pyran-3-yl derivatives: Similar pyran ring structure.
N-(Propan-2-yl)acetamide: Similar acetamide group.
Uniqueness
The uniqueness of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide lies in its combination of these structural features, which may confer distinct pharmacological properties not seen in the individual components. This makes it a valuable compound for further research and development.
Biological Activity
The compound 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide , with CAS number 1190275-86-5 , is a synthetic derivative characterized by its unique structural features, including a piperidine moiety and a pyran ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of the compound is C23H30N2O4 with a molecular weight of 398.5 g/mol . The structural complexity of this molecule suggests various possible interactions within biological systems, making it a candidate for further investigation into its pharmacological properties.
Property | Value |
---|---|
CAS Number | 1190275-86-5 |
Molecular Formula | C23H30N2O4 |
Molecular Weight | 398.5 g/mol |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. The inclusion of the benzylpiperidine structure may enhance this activity, as similar compounds have shown effectiveness against various bacterial strains .
- Cholinesterase Inhibition : Compounds similar in structure have been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. For instance, some piperidine derivatives have been reported to possess significant inhibitory activity against butyrylcholinesterase (BChE), which could be relevant for treating neurodegenerative diseases such as Alzheimer's .
- Potential as Antidepressants : The interaction of piperidine derivatives with neurotransmitter systems suggests a possible role in the treatment of depression and anxiety disorders. Research indicates that compounds targeting serotonin and norepinephrine transporters could provide therapeutic benefits .
Study 1: Antimicrobial Efficacy
A study evaluating various piperidine derivatives demonstrated that structural modifications significantly influenced antimicrobial activity. The compound was tested against standard strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to established antibiotics .
Study 2: Cholinesterase Inhibition
In vitro assays revealed that certain piperidine-based compounds exhibited IC50 values indicative of effective cholinesterase inhibition. For example, related compounds showed IC50 values around 46.42 µM for BChE, suggesting that modifications to the piperidine structure may enhance efficacy against cholinergic targets .
Study 3: Neuropharmacological Potential
Research into the neuropharmacological effects of piperidine derivatives highlighted their potential as modulators of neurotransmitter systems. The compound's structural attributes may allow it to interact effectively with serotonin receptors, providing a basis for further exploration in mood disorders .
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[6-[(4-benzylpiperidin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H30N2O4/c1-17(2)24-23(27)16-29-22-15-28-20(13-21(22)26)14-25-10-8-19(9-11-25)12-18-6-4-3-5-7-18/h3-7,13,15,17,19H,8-12,14,16H2,1-2H3,(H,24,27) |
InChI Key |
JVPSQYTVWZOZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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